Ethyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2,4-DICHLOROPHENYLACETATE: Shares the dichlorophenyl group but differs in the rest of the structure.
2,4-DICHLOROPHENOL: A simpler compound with similar functional groups but lacks the pyrimidine ring.
Uniqueness
ETHYL 4-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups and the pyrimidine ring makes it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22Cl2N2O5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
ethyl 4-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22Cl2N2O5/c1-4-30-21(27)19-12(2)25-22(28)26-20(19)13-6-8-17(18(9-13)29-3)31-11-14-5-7-15(23)10-16(14)24/h5-10,20H,4,11H2,1-3H3,(H2,25,26,28) |
InChI Key |
BIRRLMGNQJTPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)OC)C |
Origin of Product |
United States |
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